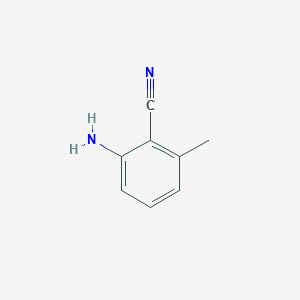

2-Amino-6-methylbenzonitrile

描述

Significance and Research Context of 2-Amino-6-methylbenzonitrile

This compound, a member of the substituted aniline (B41778) family, has garnered attention in the scientific community for its utility as a precursor and intermediate in the synthesis of more complex molecules. chemshuttle.com Its distinct chemical properties, arising from the interplay of its functional groups, allow for a wide range of chemical transformations.

The compound serves as a fundamental building block in various synthetic applications. It is an ortho-substituted aniline precursor utilized in the synthesis of dyes through azo coupling reactions. chemshuttle.com Furthermore, its structure is integral to the creation of complex heterocyclic systems. For instance, it has been used in the synthesis of 2-(4-Chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-methylbenzonitrile, demonstrating its reactivity and utility in forming novel chemical structures. thieme-connect.com Researchers have also used it as a foundational core for creating triazole-pyrimidine-methylbenzonitrile derivatives, highlighting its role in constructing elaborate molecular frameworks. nih.gov

In the pharmaceutical sector, this compound is primarily valued as a key intermediate for the synthesis of biologically active molecules. While not typically an active pharmaceutical ingredient itself, its structural motif is found in compounds designed for therapeutic purposes. A notable example is its use as a core scaffold in the design and synthesis of dual A2A/A2B adenosine (B11128) receptor antagonists, which are targets for cancer immunotherapy. nih.gov A 1990 publication in the Journal of Medicinal Chemistry also references its synthesis, indicating its long-standing relevance in the field. chemsynthesis.com The benzonitrile (B105546) group, in general, is a recognized structural element in medicinal chemistry, and this compound provides a specific substitution pattern for researchers to explore. google.com

The application of this compound extends into the realm of materials science. It has been identified as a precursor for the construction of ligands used in Metal-Organic Frameworks (MOFs). chemshuttle.com MOFs are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The amine and nitrile groups of the molecule can coordinate with metal ions, making it a suitable component for designing the organic linkers that are fundamental to MOF architecture. fluorochem.co.ukfrontiersin.org

Historical Perspective of this compound Research

The study and application of this compound have evolved over time, reflecting broader trends in chemical synthesis and technology.

Early and established synthetic methodologies for producing aromatic amines often involve the reduction of a corresponding nitro compound. For this compound, a common route involves the catalytic reduction of 2-methyl-6-nitrobenzonitrile. thieme-connect.com This transformation is typically achieved using reducing agents like hydrogen gas with a metal catalyst, such as palladium on carbon. A reference to the synthesis of this compound appeared in the Journal of Medicinal Chemistry in 1990, indicating its use in synthetic chemistry for several decades. chemsynthesis.comchemsynthesis.com These foundational methods provided the necessary supply of the compound for initial explorations of its chemical reactivity.

The application domains for this compound have expanded significantly from its initial uses. Originally employed as a precursor in relatively traditional applications like dye synthesis, its utility has grown in sophistication. chemshuttle.com The continuous demand for novel molecular scaffolds in drug discovery has positioned it as a valuable building block in modern medicinal chemistry, particularly for creating targeted therapeutics like enzyme inhibitors and receptor antagonists. nih.gov More recently, its incorporation into advanced materials like Metal-Organic Frameworks marks its entry into cutting-edge materials science, demonstrating a clear evolution from a simple chemical intermediate to a key component in the development of functional materials. chemshuttle.comfrontiersin.org

Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56043-01-7 | chemshuttle.comchemsynthesis.comsigmaaldrich.com |

| Molecular Formula | C₈H₈N₂ | sigmaaldrich.com |

| Molecular Weight | 132.16 g/mol | sigmaaldrich.com |

| Melting Point | 127-132 °C | chemsynthesis.comsigmaaldrich.com |

| Synonym | 6-Amino-o-tolunitrile | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOMYWHVCYHAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299544 | |

| Record name | 2-Amino-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56043-01-7 | |

| Record name | 56043-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Amino 6 Methylbenzonitrile and Derivatives

Established Synthetic Pathways to 2-Amino-6-methylbenzonitrile

The construction of this compound can be approached through several established synthetic routes, each with its own set of advantages and limitations. These methods can be broadly categorized into conventional chemical syntheses and more modern, sustainable approaches.

Traditional methods for the synthesis of this compound often involve multi-step sequences starting from readily available precursors. One common strategy involves the modification of a pre-existing substituted benzene (B151609) ring. For instance, the synthesis can commence from a nitro-substituted toluene (B28343) derivative, where the nitro group is subsequently reduced to an amine and a cyano group is introduced.

A notable conventional method is the dehydration of the corresponding amide, 2-amino-6-methylbenzamide. This transformation can be achieved using various dehydrating agents. While effective, these methods often require stoichiometric amounts of reagents and can generate significant waste.

Another classical approach is the Sandmeyer reaction, a versatile method for introducing a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate. cardiff.ac.uknih.gov This reaction typically involves the diazotization of an aniline (B41778) derivative followed by treatment with a copper(I) cyanide salt. cardiff.ac.uknih.gov The synthesis of this compound via this route would likely start from 2,3-dimethylaniline, proceed through diazotization, and then cyanation.

| Starting Material | Key Reagents | Product | Reported Yield |

| 2-Amino-6-methylbenzamide | Phenylphosphonic dichloride, Pyridine (B92270) | This compound | High |

| 2,3-Dimethylaniline | 1. NaNO₂, HCl; 2. CuCN | This compound | Moderate to Good |

| 2-Methyl-6-nitroaniline | 1. Diazotization; 2. CuCN; 3. Reduction | This compound | Multi-step, variable yield |

This table presents plausible conventional synthetic routes to this compound based on established chemical transformations.

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.itijpdd.org

Catalytic methods represent a cornerstone of green chemistry. For the synthesis of aminobenzonitriles, catalytic ammoxidation of the corresponding methyl-substituted anilines offers a direct route. This process typically involves the reaction of the substrate with ammonia (B1221849) and an oxidant over a heterogeneous catalyst at elevated temperatures. medcraveonline.com

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of benzonitrile (B105546) derivatives can be significantly expedited using microwave irradiation, potentially reducing energy consumption and the formation of side products.

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Ammoxidation | Direct conversion of methyl group to nitrile | High atom economy, potentially fewer steps |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency, reduced energy consumption |

| One-Pot Synthesis | Multiple reaction steps in a single vessel | Reduced waste, simplified procedure |

This table summarizes advanced and green chemistry approaches that can be applied to the synthesis of this compound.

Synthesis of Derivatives and Analogues of this compound

The core structure of this compound can be modified to generate a wide array of derivatives with diverse properties and applications. The synthesis of these analogues often involves reactions targeting the amino, methyl, or nitrile groups, or the aromatic ring itself.

The synthesis of various aminobenzonitrile derivatives is of significant interest. One common method is the cyanation of haloanilines, where a halogen atom on an aniline derivative is replaced by a cyano group. This transformation is typically catalyzed by a transition metal, such as palladium or copper. The reaction of a substituted 3-aminoclorobenzene with a cyanide source can yield the corresponding 3-aminobenzonitrile (B145674) derivative. google.com

Another approach involves the dehydration of aminobenzamides. For example, 3-aminobenzamide (B1265367) can be dehydrated using thionyl chloride in toluene to produce 3-aminobenzonitrile in high yield. patsnap.com

| Starting Material | Reagents | Product | Yield |

| 3-Aminochlorobenzene | CuCN | 3-Aminobenzonitrile | Up to 75% |

| 3-Aminobenzamide | Thionyl chloride, Toluene | 3-Aminobenzonitrile | 91.3% |

This table showcases methods for the synthesis of aminobenzonitrile derivatives.

The synthesis of methylbenzonitrile derivatives can be achieved through various methods, including the direct introduction of a methyl group onto a benzonitrile scaffold or the conversion of a different functional group to a nitrile on a toluene backbone.

A significant industrial method for producing benzonitriles is the ammoxidation of toluenes. medcraveonline.com This process involves the reaction of a substituted toluene with ammonia and oxygen over a catalyst to directly form the nitrile group. This method is highly atom-economical and is used for the large-scale production of various benzonitriles. medcraveonline.com For instance, xylenes (B1142099) can be converted to methylbenzonitriles through this process. medcraveonline.com

| Starting Material | Reaction Type | Product | Key Features |

| Xylene | Ammoxidation | Methylbenzonitrile | Catalytic, high temperature, gas phase |

This table highlights a key industrial method for the synthesis of methylbenzonitrile derivatives.

Benzonitrile derivatives are prevalent in medicinal chemistry and are components of various pharmacologically active compounds. The synthesis of these molecules often involves the construction of a complex scaffold containing the benzonitrile moiety.

One area of interest is the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Several potent DPP-4 inhibitors feature a benzonitrile group. The synthesis of these compounds often involves multi-step sequences to build the heterocyclic core and attach the benzonitrile-containing side chain. For example, a series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and evaluated for their DPP-4 inhibitory activity. nih.govnih.govbrieflands.com

Additionally, benzonitrile derivatives have been investigated for their antimicrobial properties. The synthesis of novel benzo and naphthonitrile derivatives has led to the discovery of compounds with significant activity against various bacteria and fungi. nih.gov For instance, the reaction of 2-(cyanomethyl)benzonitrile (B1581571) with different diazonium salts has yielded derivatives with potent antimicrobial effects. nih.gov Furthermore, benzimidazole–thiazinone derivatives containing a benzonitrile moiety have been synthesized and shown to possess moderate antimicrobial activity. mdpi.com

| Compound Class | Pharmacological Target/Activity | Synthetic Strategy |

| Quinazolinone-benzonitrile hybrids | DPP-4 Inhibition | Multi-step synthesis involving heterocycle formation and side-chain attachment. nih.govnih.govbrieflands.com |

| Aryldiazenyl benzonitriles | Antimicrobial | Reaction of a benzonitrile precursor with diazonium salts. nih.gov |

| Benzimidazole–thiazinone benzonitriles | Antimicrobial | One-pot reaction of trans-substituted acrylic acids and 1H-benzo[d]imidazole-2-thiol. mdpi.com |

This table provides examples of the synthesis of pharmacologically relevant benzonitrile derivatives.

Heterocyclic Compounds Derived from this compound

The structural framework of this compound, featuring a primary aromatic amine and a nitrile group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. frontiersin.org These derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological and commercial importance. sapub.orgresearchgate.net The synthesis of these complex molecules often involves leveraging the reactivity of the amino and nitrile functionalities to construct new ring systems. mdpi.comresearchgate.net

A significant application of aromatic amines like this compound is in the synthesis of azo dyes. ijrpr.com Disazo disperse dyes, which contain two azo (-N=N-) groups, can be synthesized using this compound as a foundational building block. The synthesis is a multi-step process that hinges on the principles of diazotization and coupling reactions. discoveryjournals.org

The general procedure involves the diazotization of the primary amino group of this compound. This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). discoveryjournals.org This reaction converts the amino group into a highly reactive diazonium salt.

The resulting diazonium salt is then subjected to a coupling reaction with a suitable coupling component, which is an electron-rich nucleophile such as a phenol, aniline derivative, or another aromatic amine. ijrpr.com This forms the first monoazo dye. To create a disazo dye, the process is extended. If the initial coupling component has an additional amino group, it can be diazotized and coupled a second time with another coupling component. Alternatively, a diamine can be bis-diazotized and coupled with two equivalents of a coupling agent. These dyes are valued for their coloristic properties and are used for dyeing synthetic fibers like polyester. orientjchem.orgnih.gov The dyeing process typically involves applying the dye dispersion to the fabric at high temperatures to ensure good penetration and affinity. sapub.orgnih.gov

Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of substituted benzonitriles benefits significantly from transition metal catalysis, particularly using palladium and copper.

Palladium catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing molecules like this compound. ehu.es Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are versatile for creating aryl-aryl bonds, which can be a key step in building the substituted benzene ring. mdpi.com

Specific to the nitrile group, palladium catalysts can facilitate its introduction. For instance, methods have been developed for the palladium-catalyzed transformation of N-phthaloyl hydrazones into nitriles, a process that involves the cleavage of a nitrogen-nitrogen bond. rsc.org While not a direct synthesis of the target molecule, such methodologies showcase the capability of palladium catalysis in nitrile formation. Furthermore, palladium-catalyzed reactions are instrumental in the late-stage functionalization of complex molecules, including peptides, demonstrating the catalyst's tolerance to various functional groups. ehu.esrsc.org

Table 1: Examples of Palladium-Catalyzed Reactions in Organic Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type |

|---|---|---|---|

| Suzuki Cross-Coupling | Pd₂(dba)₃ / SPhos | Aryl Halide, Boronic Acid | Biaryl Compound |

| C-H Acetoxylation | Pd(OAc)₂ | Tyrosine-containing Peptides | Acetoxylated Peptides |

| Nitrile Synthesis | Palladium / NHC Ligand | N-Phthaloyl Hydrazones | Aryl Nitriles |

This table illustrates the versatility of palladium catalysis in reactions relevant to the synthesis of complex aromatic compounds.

Copper-catalyzed reactions, particularly Ullmann-type couplings, are highly valuable for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. nih.gov These reactions are directly applicable to the synthesis of aromatic amines. The use of specific ligands, such as amino acids, can accelerate these reactions, allowing them to proceed under milder conditions (e.g., 80-90 °C) and with catalytic amounts of copper (2-20 mol %), a significant improvement over traditional stoichiometric methods. nih.gov

Copper catalysis is also effective for the direct synthesis of the nitrile functionality. Methods exist for the copper-catalyzed aerobic oxidative synthesis of aryl nitriles from starting materials like benzylic alcohols, using aqueous ammonia as the nitrogen source and oxygen as the oxidant. rsc.org Another approach involves the copper-catalyzed oxidative coupling of aromatic alcohols and acetonitrile (B52724) to form β-ketonitriles, which are versatile intermediates. organic-chemistry.org These ligand-supported, copper-catalyzed methods represent a practical and often more economical alternative to palladium-based systems for synthesizing key structural motifs found in this compound. beilstein-journals.org

Table 2: Overview of Copper-Catalyzed Reactions for Synthesizing Aryl Amines and Nitriles

| Reaction Type | Catalyst/Ligand | Key Reactants | Key Bond Formed | Typical Conditions |

|---|---|---|---|---|

| Ullmann Amination | CuI / L-proline | Aryl Halide, Amine | C-N | 80-90 °C |

| Oxidative Cyanation | CuCl₂ / TEMPO | Benzylic Alcohol, NH₃(aq.) | C-CN | O₂ oxidant |

| Oxidative Coupling | CuCl₂ | Aromatic Alcohol, Acetonitrile | C-C | O₂ oxidant, KOH base |

This table summarizes key copper-catalyzed methodologies for introducing the amine and nitrile groups onto an aromatic ring.

Yield Optimization and Scalability in this compound Synthesis

Transitioning a synthetic route from a laboratory setting to industrial production requires rigorous optimization of reaction conditions to maximize yield, ensure safety, and maintain economic viability.

Process research focuses on refining every step of a synthesis for large-scale manufacturing. For a multi-step synthesis of a compound like this compound, this involves a detailed investigation of critical process parameters. researchgate.net Key factors that must be systematically studied and optimized include reaction temperature, catalyst loading, reactant concentration, and stirring rate. researchgate.net

For example, increasing the reaction temperature can significantly reduce batch time, but may also promote the formation of impurities. researchgate.net Similarly, catalyst loading is a crucial variable; while a higher loading can increase the reaction rate, it also adds to the cost and may complicate product purification. The choice of solvent and base can also dramatically impact reaction outcomes and product yields, with some multi-component reactions seeing yields jump from 30% to over 80% simply by introducing an effective catalyst. nih.gov

The ultimate goal of process development is to establish a robust and reproducible manufacturing process. This involves identifying a set of operating conditions that consistently delivers the product in high yield and purity while minimizing waste and ensuring operational safety. This systematic approach is essential for the scalable and economical production of fine chemicals for industrial applications. researchgate.net

| Reactant Purity | Impurities can inhibit catalysts or cause side reactions. | Use starting materials of sufficient quality to ensure a clean reaction. |

This table outlines key parameters that are systematically optimized during the process research and development phase for industrial-scale synthesis.

Purity and Characterization of Synthetic Products

The rigorous confirmation of the chemical identity and purity of newly synthesized this compound and its derivatives is a critical step in synthetic chemistry. This is achieved through a combination of chromatographic and spectroscopic techniques, which provide comprehensive information on the compound's purity, molecular structure, and functional groups.

The purity of synthesized products is commonly assessed using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.netnist.govmdpi.com For instance, reversed-phase HPLC (RP-HPLC) has proven effective for the quantitative analysis and quality control of related amino-containing aromatic compounds. researchgate.net In addition to chromatography, the melting point of a solid compound serves as a fundamental indicator of purity; a sharp melting range typically suggests a high degree of purity. Commercially available this compound is often cited with a purity of ≥97.0% and a melting point range of 127-132 °C. sigmaaldrich.comchemsynthesis.com

Structural elucidation and characterization rely on a suite of spectroscopic methods. These techniques, when used in conjunction, allow for the unambiguous confirmation of the synthesized molecule's identity.

Key Analytical and Spectroscopic Data for this compound:

This table is interactive. Click on the headers to sort the data.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈N₂ | sigmaaldrich.comchemsynthesis.com |

| Molecular Weight | 132.16 g/mol | sigmaaldrich.comchemsynthesis.com |

| Melting Point | 127-132 °C | sigmaaldrich.com |

| Assay Purity | ≥97.0% | sigmaaldrich.com |

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of a molecule. analis.com.myresearchgate.net For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl (-CH₃) group protons, and the amine (-NH₂) protons. The ¹³C NMR spectrum would correspondingly display unique resonances for each carbon atom in the molecule, including the nitrile carbon.

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule. analis.com.myresearchgate.net The IR spectrum of a benzonitrile derivative is characterized by several key absorption bands. The nitrile (C≡N) stretching vibration is typically observed as a sharp band in the range of 2210-2240 cm⁻¹. analis.com.myresearchgate.net The amino group (-NH₂) gives rise to characteristic N-H stretching vibrations, often appearing as two bands in the 3300-3500 cm⁻¹ region. analis.com.my

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. nist.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (132.16). sigmaaldrich.comchemsynthesis.com

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit characteristic absorption peaks corresponding to π → π* and n → π* transitions. analis.com.my

Elemental Analysis : This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared with the theoretical values calculated from the molecular formula. analis.com.my

X-ray Crystallography : For compounds that can be grown as single crystals, X-ray crystallography offers definitive proof of structure by mapping the precise arrangement of atoms in three-dimensional space. analis.com.my

Expected Spectroscopic Data for Benzonitrile Derivatives:

This table is interactive. Click on the headers to sort the data.

| Technique | Functional Group | Expected Signal / Wavenumber | Reference |

|---|---|---|---|

| FT-IR | Nitrile (C≡N) | 2211 - 2225 cm⁻¹ | analis.com.myresearchgate.net |

| FT-IR | Primary Amine (N-H) | 3363 - 3452 cm⁻¹ | analis.com.my |

| ¹H NMR | Aromatic (Ar-H) | ~6.5 - 8.0 ppm | chemicalbook.com |

| ¹H NMR | Amine (Ar-NH₂) | Variable, broad | chemicalbook.com |

| ¹³C NMR | Nitrile (-C≡N) | ~115 - 125 ppm | researchgate.net |

| ¹³C NMR | Aromatic (Ar-C) | ~110 - 150 ppm | researchgate.net |

The collective data from these analytical methods provide a detailed and reliable characterization of synthetic products like this compound, confirming both their structural integrity and purity.

Iv. Advanced Spectroscopic and Computational Analysis of 2 Amino 6 Methylbenzonitrile

Vibrational Spectroscopy of 2-Amino-6-methylbenzonitrile

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, typically recorded in a KBr matrix, reveals characteristic absorption bands corresponding to the various functional groups within the molecule. The presence of an amino group (-NH₂) gives rise to distinct stretching vibrations, while the nitrile group (-C≡N) and the substituted benzene (B151609) ring also exhibit unique vibrational modes.

Key vibrational frequencies observed in the FT-IR spectrum are attributed to specific molecular motions. For instance, the N-H stretching vibrations of the primary amine are typically observed in the region of 3400-3200 cm⁻¹. The characteristic C≡N stretching frequency for a nitrile group appears in the range of 2260-2220 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group occurs just below this value. The aromatic ring itself displays characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

A detailed assignment of the principal absorption bands from the experimental FT-IR spectrum is presented in the table below.

| Frequency (cm⁻¹) | Assignment |

| 3477 | N-H asymmetric stretching |

| 3381 | N-H symmetric stretching |

| 3061 | Aromatic C-H stretching |

| 2970 | Methyl C-H asymmetric stretching |

| 2933 | Methyl C-H symmetric stretching |

| 2218 | C≡N stretching |

| 1622 | N-H scissoring |

| 1583 | Aromatic C=C stretching |

| 1473 | Aromatic C=C stretching |

| 1445 | Methyl C-H asymmetric bending |

| 1381 | Methyl C-H symmetric bending |

| 1302 | C-N stretching |

| 1167 | Aromatic C-H in-plane bending |

| 1040 | Aromatic C-H in-plane bending |

| 887 | N-H wagging |

| 781 | Aromatic C-H out-of-plane bending |

| 731 | Aromatic C-H out-of-plane bending |

| 544 | Aromatic ring deformation |

| 438 | C-C≡N bending |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, with some vibrational modes being more prominent in one technique than the other. The Raman spectrum of this compound is particularly useful for observing the symmetric vibrations and the vibrations of non-polar bonds.

The most intense peak in the Raman spectrum is typically the C≡N stretching vibration, which is a highly polarizable bond. Aromatic ring vibrations also give rise to strong signals. The table below summarizes the key vibrational frequencies and their assignments from the experimental Raman spectrum.

| Frequency (cm⁻¹) | Assignment |

| 3382 | N-H symmetric stretching |

| 3062 | Aromatic C-H stretching |

| 2932 | Methyl C-H symmetric stretching |

| 2219 | C≡N stretching |

| 1622 | N-H scissoring |

| 1585 | Aromatic C=C stretching |

| 1474 | Aromatic C=C stretching |

| 1446 | Methyl C-H asymmetric bending |

| 1382 | Methyl C-H symmetric bending |

| 1303 | C-N stretching |

| 1167 | Aromatic C-H in-plane bending |

| 1040 | Aromatic C-H in-plane bending |

| 781 | Aromatic C-H out-of-plane bending |

| 731 | Aromatic C-H out-of-plane bending |

| 544 | Aromatic ring deformation |

| 438 | C-C≡N bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound, typically recorded in a solvent like CDCl₃, provides information on the number of different types of protons and their neighboring protons. The spectrum shows distinct signals for the aromatic protons, the amino protons, and the methyl protons.

The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing nitrile group, as well as the methyl group. The integration of the peaks corresponds to the number of protons in each environment. Spin-spin coupling between adjacent non-equivalent protons leads to the splitting of signals, providing valuable connectivity information.

The following table details the assignments for the ¹H NMR spectrum.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.18 | t, J=7.8 Hz | 1H | H-4 |

| 6.60 | d, J=7.8 Hz | 1H | H-5 |

| 6.53 | d, J=7.8 Hz | 1H | H-3 |

| 4.25 | br s | 2H | -NH₂ |

| 2.42 | s | 3H | -CH₃ |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum of this compound provides information about the different carbon environments in the molecule. The chemical shifts of the carbon atoms are influenced by the attached functional groups and their position on the aromatic ring.

The nitrile carbon exhibits a characteristic downfield shift. The carbons of the aromatic ring show a range of chemical shifts depending on the electronic effects of the substituents. The methyl carbon appears at a characteristic upfield position.

A detailed assignment of the signals in the ¹³C NMR spectrum is provided in the table below.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic ring and the nitrile group. The presence of the amino group, an auxochrome, can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzonitrile (B105546). The position of the absorption maxima (λmax) can be influenced by the solvent polarity.

Experimental studies on a closely related compound, 2-amino-4-chlorobenzonitrile (B1265954), in ethanol (B145695) show two main absorption peaks. hmdb.ca Given the structural similarities, this compound is expected to exhibit a similar UV-Vis profile. The electronic transitions are influenced by the interplay of the electron-donating amino group and the electron-withdrawing nitrile group, which extends the conjugation of the π-system.

| Absorption Maxima (λmax) | Solvent |

| ~245 nm | Ethanol |

| ~310 nm | Ethanol |

Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₈H₈N₂), which has a monoisotopic mass of approximately 132.07 g/mol , the mass spectrum provides critical information about its molecular weight and structural features through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum, this compound would be expected to exhibit a distinct molecular ion peak (M⁺•) at m/z ≈ 132. This peak arises from the removal of a single electron from the molecule. The presence of two nitrogen atoms adheres to the nitrogen rule, resulting in an even nominal molecular weight for the molecular ion. researchgate.netacs.org

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments and the functional groups present—an aromatic ring, an amino group (-NH₂), a methyl group (-CH₃), and a nitrile group (-C≡N). Key fragmentation pathways for aromatic amines and nitriles can be predicted. researchgate.net A common fragmentation in primary aromatic amines is the loss of a hydrogen atom to form a stable [M-1]⁺ ion, which would appear at m/z ≈ 131. nih.govnih.gov Another characteristic fragmentation for anilines is the elimination of a neutral molecule of hydrogen cyanide (HCN), leading to an [M-27]⁺ fragment ion at m/z ≈ 105. researchgate.netnih.gov The presence of the nitrile group also makes the loss of HCN a probable pathway. researchgate.net Additionally, aromatic nitriles can lose the cyanide radical (•CN), resulting in an [M-26]⁺ peak, which would be observed at m/z ≈ 106.

The methyl group can be lost as a methyl radical (•CH₃), leading to an [M-15]⁺ ion at m/z ≈ 117. Subsequent fragmentation of these primary ions can lead to a complex pattern of smaller ions, providing a unique fingerprint for the molecule's structure.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Ratio | Proposed Ion/Fragment | Formula of Lost Neutral/Radical |

| 132 | [M]⁺• (Molecular Ion) | - |

| 131 | [M-H]⁺ | H• |

| 117 | [M-CH₃]⁺ | CH₃• |

| 106 | [M-CN]⁺ | CN• |

| 105 | [M-HCN]⁺ | HCN |

X-ray Crystallography and Structural Elucidation of this compound and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net While a specific single-crystal X-ray diffraction study for this compound was not found in the reviewed literature, analysis of closely related aminobenzonitrile derivatives provides significant insight into the expected structural features and intermolecular interactions that would govern its crystal packing. nih.gov

As a representative example, a study on 2-amino-4-chlorobenzonitrile (ACBN) provides valuable comparative data. nih.gov The ACBN compound was found to crystallize in the triclinic system with a P-1 space group. nih.gov Such studies confirm the planarity of the benzene ring and provide precise measurements of bond lengths, such as the C≡N and C-NH₂ bonds, which are often influenced by electronic effects like resonance with the aromatic system. nih.gov In the case of ACBN, the nitrile (C≡N) and C-N bond lengths were found to be 1.146(4) Å and 1.369(4) Å, respectively. nih.gov These experimental values can be compared with theoretical values to understand the electronic environment within the molecule. A similar study on this compound would be expected to yield comparable data, defining its precise molecular architecture.

Table 2: Representative Crystal Data for an Aminobenzonitrile Derivative (2-amino-4-chlorobenzonitrile) nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₅ClN₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

| Volume (ų) | 354.41 (14) |

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgnih.gov This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the surrounding crystal. The resulting surface is mapped with properties that highlight close intermolecular contacts. acs.org

For aminobenzonitrile derivatives, the primary intermolecular interactions are typically hydrogen bonds involving the amino group and the nitrogen atom of the nitrile group. nih.gov In the study of 2-amino-4-chlorobenzonitrile, Hirshfeld analysis revealed that N···H/H···N contacts were the most significant contributors to the crystal packing, indicating strong N-H···N hydrogen bonding. nih.gov

The analysis generates two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts. acs.org Each point on the plot corresponds to a pair of distances (dᵢ and dₑ) from the Hirshfeld surface to the nearest atom inside and outside the surface, respectively. The shape and features of these plots are characteristic of specific types of interactions, such as hydrogen bonds, which typically appear as distinct "spikes." nih.gov For this compound, one would expect the fingerprint plots to be dominated by N-H···N hydrogen bonds, with additional contributions from H···H, C···H, and potentially π-π stacking interactions between the aromatic rings.

Table 3: Major Intermolecular Contacts for an Aminobenzonitrile Derivative (2-amino-4-chlorobenzonitrile) from Hirshfeld Analysis nih.gov

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

| N···H / H···N | High | Represents strong N-H···N hydrogen bonds |

| H···H | Significant | van der Waals forces |

| C···H / H···C | Moderate | Weak C-H···π interactions |

| Cl···H / H···Cl | Moderate | Halogen-related interactions |

Quantum Chemical Computations on this compound

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are invaluable for investigating the electronic structure, geometry, and spectroscopic properties of molecules. arxiv.org These theoretical calculations complement experimental data and provide insights into molecular characteristics at the atomic level.

DFT is a computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable. arxiv.org A popular and effective implementation of DFT is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. acs.org This method, when paired with a suitable basis set such as 6-311++G(d,p), can accurately predict molecular geometries, vibrational frequencies, and electronic properties. acs.orgarxiv.org

For this compound, DFT calculations would be used to determine the most stable conformation (optimized geometry), predict its vibrational spectra (IR and Raman), and analyze its frontier molecular orbitals (HOMO and LUMO) to understand its reactivity and electronic transitions.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to the minimum energy on the potential energy surface. researchgate.net This optimized structure represents the most stable conformation of the molecule in the gas phase. The process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates until the forces on each atom are minimized. researchgate.net

In the DFT study of 2-amino-4-chlorobenzonitrile, geometry optimization was performed at the B3LYP/6-311++G(d,p) level of theory. nih.gov The resulting optimized bond lengths and angles can be compared to experimental data from X-ray crystallography to validate the computational model. For this compound, such calculations would provide theoretical values for all bond lengths (e.g., C-C bonds in the ring, C-N, C≡N, C-H) and angles, offering a detailed picture of the molecule's geometry free from crystal packing effects.

Table 4: Representative Optimized Geometric Parameters for an Aminobenzonitrile Derivative (2-amino-4-chlorobenzonitrile) from DFT Calculations nih.gov

| Parameter (Bond/Angle) | Calculated Value (Å or °) |

| C≡N Bond Length | ~1.16 |

| C-NH₂ Bond Length | ~1.37 |

| C-Cl Bond Length | ~1.75 |

| C-C (aromatic) Bond Length | ~1.39 - 1.40 |

| C-C-C (aromatic) Angle | ~118 - 121 |

| H-N-H Angle | ~114 |

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap is also associated with the molecule's ability to undergo intramolecular charge transfer (ICT), a phenomenon observed in many aminobenzonitrile derivatives. researchgate.net

In a computational study on a related imine derivative of aminobenzonitrile, DFT calculations were used to determine the energies of the frontier orbitals. The HOMO was found to be localized over the aminobenzonitrile moiety, while the LUMO was distributed across the molecule. The calculated energies provide a quantitative measure of the molecule's electronic characteristics. nih.gov

| Parameter | Energy (a.u.) | Energy (eV) |

|---|---|---|

| EHOMO | -0.21428 | -5.83 |

| ELUMO | -0.08493 | -2.31 |

| Energy Gap (ΔE) | 0.12935 | 3.52 |

Data adapted from a DFT study on (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile for illustrative purposes. nih.gov

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method for estimating partial atomic charges, which provides insight into the distribution of electrons within a molecule. wikipedia.orguni-muenchen.de These charges influence many molecular properties, including dipole moment, electronic structure, and reactivity. niscpr.res.in The analysis partitions the total electron population among the atoms, revealing electronegativity differences and potential sites for electrostatic interactions.

For aromatic amines and nitriles, the nitrogen atoms are typically found to possess negative Mulliken charges due to their high electronegativity, while hydrogen atoms generally exhibit positive charges. niscpr.res.in The carbon atoms of the aromatic ring show varied charges depending on the substituents attached. In this compound, the amino group acts as an electron-donating group, influencing the charge distribution on the benzene ring, while the nitrile group acts as an electron-withdrawing group. A theoretical study on a complex benzopyrano pyridine (B92270) carbonitrile derivative also utilized Mulliken charge analysis to understand its electronic structure. researchgate.net

The calculated charges indicate the electrostatic nature of the molecule. For instance, atoms with significant negative charges are prone to electrophilic attack, whereas those with positive charges are susceptible to nucleophilic attack.

| Atom | Charge (a.u.) |

|---|---|

| N (Amino) | -0.45 |

| C (Nitrile) | +0.10 |

| N (Nitrile) | -0.30 |

| C (Aromatic Ring) | -0.15 to +0.20 |

| H (Amino/Methyl) | +0.20 to +0.25 |

Representative Mulliken charge values based on general principles and data from related molecules. Actual values require specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. acs.orgacs.org It is widely used to predict UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths. rsc.org

For donor-acceptor systems like this compound, TD-DFT is particularly valuable for investigating photoinduced intramolecular charge transfer (ICT) processes. acs.orgaip.org The amino group serves as the electron donor and the nitrile group as the electron acceptor. Upon photoexcitation, an electron can be transferred from the HOMO (largely associated with the amino group) to the LUMO (influenced by the nitrile group), leading to a charge-separated excited state. TD-DFT calculations can model the properties of these excited states, including their energies, dipole moments, and geometries, providing a theoretical basis for understanding the molecule's photophysical behavior. acs.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netnih.gov

The color scheme in an MEP map typically ranges from red (most negative potential) to blue (most positive potential):

Red/Yellow Regions: Indicate an excess of electrons and are characteristic of sites susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atom of the amino group and the nitrogen atom of the nitrile group due to their lone pairs of electrons. nih.gov

Blue Regions: Indicate a deficiency of electrons and are characteristic of sites prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the methyl group. nih.gov

Green Regions: Represent neutral or zero potential areas.

V. Applications and Functionalization of 2 Amino 6 Methylbenzonitrile in Research

2-Amino-6-methylbenzonitrile as a Building Block in Organic Synthesis

This compound is a versatile organic building block utilized in the bottom-up assembly of various molecular architectures. As a bifunctional molecule, it possesses two reactive sites—an amino group (-NH₂) and a nitrile group (-C≡N)—attached to a methylated benzene (B151609) ring. This unique arrangement of functional groups allows for a wide range of chemical transformations, making it a valuable substrate in medicinal chemistry, organic synthesis, and material chemistry. α-Aminonitriles, as a class of compounds, are recognized for their diverse reactivity, enabling their use in the synthesis of numerous heterocyclic compounds, alkaloids, and α-amino acids. uni-mainz.de The presence of both a nucleophilic amine and an electrophilic nitrile on the same aromatic scaffold allows for sequential or one-pot reactions to construct complex molecular frameworks.

The structural features of this compound make it an ideal starting material for the synthesis of complex, polyfunctional molecules. Its derivatives are key components in constructing heteroaromatic systems. For instance, the general reactivity of aminonitriles is demonstrated in the synthesis of highly substituted pyridines. nih.gov The amino group can participate in condensation reactions, while the nitrile group can undergo cyclization, allowing for the formation of fused heterocyclic systems. This reactivity is harnessed to create novel classes of compounds, such as potent and selective antagonists for adenosine (B11128) receptors, which are complex heterocyclic structures. nih.gov

This compound serves as a crucial precursor in the synthesis of key intermediates for active pharmaceutical ingredients (APIs). The nitrile group is a common pharmacophore found in over 30 prescribed medications and is known for its metabolic stability and ability to participate in key binding interactions with biological targets. nih.gov The compound is a foundational component for creating the triazole-pyrimidine-methylbenzonitrile core, a scaffold used in the development of advanced therapeutic agents. nih.govtandfonline.com This scaffold has been identified as advantageous for obtaining potent dual inhibitors for cancer immunotherapy targets. tandfonline.com The utility of this compound as a research chemical is well-established in the context of pharmaceutical drug development and production. srdpharma.comsigmaaldrich.com

In the field of coordination chemistry, molecules containing multiple nitrogen atoms, such as this compound, are of significant interest. The amino and nitrile groups contain lone pairs of electrons on their nitrogen atoms, making them potential N-donor ligands for coordinating with metal ions. researchgate.net α-amino nitriles have been used as chelating ligands, binding to metal centers through these two nitrogen atoms to form stable complexes. researchgate.net While specific studies detailing the coordination complexes of this compound are specialized, its structure is analogous to other bio-relevant ligands that form stable chelates with metal ions like magnesium, which typically results in a six-coordinate octahedral geometry. nih.gov Such organic building blocks are fundamental in creating supramolecular complexes and metal-organic frameworks.

Pharmaceutical and Medicinal Chemistry Applications

The application of this compound is particularly prominent in medicinal chemistry, where it is a key structural component in the design of novel therapeutic agents. Its scaffold is integral to the development of targeted therapies, especially in the field of oncology.

Adenosine receptors, specifically the A₂A and A₂B subtypes, are G-protein coupled receptors that play a crucial role in regulating immune responses. nih.gov In the tumor microenvironment, high levels of adenosine suppress the activity of immune cells like T cells, allowing cancer to evade the immune system. nih.gov Antagonists that block these receptors can restore anti-tumor immunity, making them a promising area of cancer immunotherapy research. nih.gov The methylbenzonitrile moiety has been identified as a key structural feature in the development of potent adenosine receptor antagonists. tandfonline.com

Recent research has focused on developing dual antagonists that can block both A₂A and A₂B adenosine receptors simultaneously, which may offer enhanced therapeutic benefits. A series of novel dual A₂A/A₂B receptor antagonists have been designed and synthesized based on a triazole-pyrimidine-methylbenzonitrile core. nih.govtandfonline.com In these molecules, the methylbenzonitrile structure is considered an advantageous scaffold for achieving potent inhibitory activity. nih.govtandfonline.com

Molecular docking studies have shown that the methylbenzonitrile portion of these antagonist molecules fits into a key pocket of the A₂B receptor. Specifically, the cyano group forms a polar interaction with the amide of asparagine residue Asn282, while the methyl group establishes favorable interactions with alanine (Ala64) and histidine (His280) residues, contributing to the potent inhibitory activity. nih.gov Several compounds from this series have demonstrated excellent inhibitory activity against both receptors, with some showing higher potency in stimulating immune responses (e.g., IL-2 production) than earlier reference compounds. nih.govresearchgate.net

Inhibitory Activity of Triazole-pyrimidine-methylbenzonitrile Derivatives

| Compound | A₂A AR IC₅₀ (nM) | A₂B AR IC₅₀ (nM) | Source |

| 7i (40) | 6.0 | 14.1 | nih.govresearchgate.net |

| AB928 (Reference) | >6.0 | >14.12 | nih.gov |

Synthesis of Bioactive Compounds

The structure of this compound is a key component in the synthesis of a variety of bioactive compounds. Multicomponent reactions, which are efficient processes that combine three or more reactants in a single step, are often employed to construct complex molecular architectures from simple precursors like aminobenzonitriles. nih.gov These methods are recognized as a preferred strategy for designing and synthesizing compounds with potential therapeutic applications. nih.gov

For instance, the aminobenzonitrile moiety is integral to the creation of quinoline-containing polymers that have shown biological activity. acs.org The synthesis of natural product analogs, such as those derived from flavones, aurones, chalcones, and coumarins, can also utilize amino-substituted aromatic compounds as foundational "Swiss army knife" building blocks to generate molecular diversity. mdpi.com Research has demonstrated that the 2-Amino-3,5-dicarbonitrile-6-thiopyridine scaffold, a related structure, is a "privileged scaffold" in medicinal chemistry due to its application in developing treatments for a wide range of conditions including Parkinson's disease, cancer, and epilepsy. researchgate.net

Investigations into Biological Activities and Mechanisms

Derivatives of aminobenzonitriles have been the subject of numerous studies to investigate their biological effects and understand their mechanisms of action at a molecular level. These compounds have been explored for various therapeutic applications, including their potential as antibacterial, antifungal, and anthelmintic agents.

One significant area of investigation is in cancer therapy. For example, apricot seed oil contains metabolites with demonstrated chemopreventive and antitumorigenic properties. mdpi.com While the direct subject of this article is not found in apricot kernels, a related compound, 2-methyl-benzonitrile, has been identified in extracts and studied for its effects on cancer cell lines. mdpi.com Studies on such extracts have shown significant antiproliferative effects against colorectal cancer and hepatocarcinoma cell lines, inducing cell cycle arrest and inhibiting cancer cell migration. mdpi.com

Furthermore, functional polymers synthesized using 2-aminobenzonitrile have been shown to possess antibacterial properties, highlighting another avenue of biological investigation for derivatives of this compound. acs.org

Enzyme Inhibition Studies

A significant focus of research into the biological activities of aminobenzonitrile derivatives has been their role as enzyme inhibitors. The inhibition of specific enzymes is a key mechanism for treating many diseases.

Derivatives of the closely related 2-aminobenzothiazole structure have been designed and synthesized as potent inhibitors of monoamine oxidase A and B (MAO-A/MAO-B), enzymes linked to neurodegenerative diseases. researchgate.net These compounds have shown inhibitory activities in the nanomolar to micromolar range, with some exhibiting excellent potency and selectivity for the MAO-B isoform. researchgate.net Kinetic studies have revealed that these derivatives can act as competitive and reversible inhibitors of MAO enzymes. researchgate.net

Inhibitors of glutathione reductase (GR), a critical antioxidant enzyme, are being explored as potential antimalarial candidates. nih.gov Research into N-Methylpyrrole derivatives has identified potent GR inhibitors that could serve as lead compounds for designing novel antimalarial drugs. nih.gov The general principle of designing small molecules to fit into and block the active sites of enzymes is a central theme in this area of research. nih.govnih.gov

| Compound Class | Target Enzyme | Inhibition Potency (IC₅₀) | Mode of Inhibition | Therapeutic Area |

|---|---|---|---|---|

| 2-Amino-6-nitrobenzothiazole-derived hydrazones | Monoamine Oxidase B (MAO-B) | Nanomolar to Micromolar Range | Competitive, Reversible | Neurodegenerative Diseases |

| N-Methylpyrrole derivatives | Glutathione Reductase (GR) | Potent Inhibition Reported | Not Specified | Malaria |

| 7-substituted coumarin derivatives | Cholinesterases | Not Specified | Multimodal | Alzheimer's Disease |

Applications in Material Science

The functional groups of this compound make it a valuable precursor in material science for creating organic materials with specific, tailored properties. nbinno.com

Synthesis of Disperse Dyes for Textile Industry

The primary amino group in this compound allows it to function as a diazo component in the synthesis of azo dyes. Azo dyes are a major class of colorants used in the textile industry, particularly for dyeing hydrophobic fibers like polyester. isca.menih.gov The synthesis involves a two-step process: diazotization of the amino group, followed by coupling with an electron-rich aromatic compound (the coupler).

This diazotization-coupling strategy is a foundational method for producing a wide variety of disperse dyes. ajol.info Disperse dyes are characterized by their low solubility in water and are applied from fine aqueous dispersions. ajol.info Dyes synthesized from benzothiazole and other heterocyclic amines are known for producing a range of shades with good fastness properties on polyester fabrics. isca.meorientjchem.org The quality of these dyes is assessed by their fastness to washing, light, sublimation, and rubbing. ajol.infoorientjchem.orggoogle.com Research has shown that dyes based on these structures can achieve very good to excellent fastness ratings, making them suitable for commercial textile applications. ajol.infoorientjchem.org

| Fastness Property | Typical Rating for Azo Disperse Dyes | Description |

|---|---|---|

| Wash Fastness | Very Good (4-5) | Resistance of the color to removal during washing. |

| Light Fastness | Moderate to Very Good (3-6) | Resistance of the color to fading upon exposure to light. |

| Sublimation Fastness | Very Good | Resistance of the dye to migrating out of the fiber at high temperatures (e.g., during ironing). |

| Rubbing Fastness | Very Good to Excellent | Resistance of the color to transferring to other surfaces by rubbing. |

Potential in Advanced Functional Materials

Beyond traditional applications, the benzonitrile (B105546) structure is integral to the development of advanced functional materials with applications in electronics and polymer science.

Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives are used to create materials for OLEDs. rsc.orgresearchgate.netrsc.org They can be incorporated into donor-acceptor-donor' (D-A-D') type molecules that exhibit thermally activated delayed fluorescence (TADF), a mechanism that enhances the efficiency of OLEDs. rsc.orgmatilda.science Carbazole-benzonitrile derivatives have been developed as universal host materials for blue phosphorescent OLEDs (PhOLEDs), demonstrating effective bipolar (hole and electron transporting) characteristics. researchgate.netrsc.org

Functional Polymers: The amino and nitrile groups of aminobenzonitriles are reactive sites for polymerization. Multicomponent polymerizations involving 2-aminobenzonitrile, diynes, and disulfonyl azides can produce quinoline-containing poly(N-sulfonylimine)s. acs.org These advanced polymers exhibit unique functionalities; for example, their fluorescent properties can be utilized for the sensitive and selective detection of metal ions like Ru³⁺. acs.org Furthermore, these polymers have shown potential as antibacterial materials. acs.orgmdpi.com The versatility of the nitrile group in acrylonitrile-based copolymers allows for the creation of a wide variety of functional materials, including chelating resins. mdpi.com

Vi. Future Directions and Emerging Research Avenues for 2 Amino 6 Methylbenzonitrile

Exploration of Novel Synthetic Methodologies

The development of efficient, atom-economical, and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 2-amino-6-methylbenzonitrile and its derivatives, future research will likely pivot from traditional multi-step procedures to more sophisticated catalytic strategies.

A significant emerging area is the use of transition-metal-catalyzed C-H activation. nih.govresearchgate.net This approach allows for the direct functionalization of the benzonitrile (B105546) core, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. rsc.org For instance, rhodium(III)-catalyzed C-H amidation has been successfully applied to aldehydes, suggesting a potential pathway for the direct amination of a methylbenzonitrile precursor. rsc.org Future work could explore a variety of transition metals, such as palladium, copper, and cobalt, which have shown promise in catalyzing C-H activation and cyclization reactions to build complex heterocyclic systems from simple aniline (B41778) and nitrile precursors. researchgate.netmdpi.com

Another promising avenue is the development of novel catalytic systems for hydrogenation and reductive amination. While methods for reducing the nitrile group exist, achieving high selectivity for secondary amines under mild conditions remains a challenge. google.com Research into catalysts composed of active metals like Palladium (Pd) combined with additives such as Nickel (Ni) on a support could lead to highly efficient and reusable systems for producing derivatives of this compound. google.com Microwave-assisted organic synthesis (MAOS) also presents a powerful tool for accelerating reactions, such as N-alkylation or the construction of quinazolinone rings, leading to shorter reaction times and often improved yields. brieflands.comresearchgate.net

One-pot tandem reactions represent a particularly elegant strategy. researchgate.netlidsen.com Methodologies that combine multiple synthetic steps, such as a Knoevenagel condensation followed by an amine displacement, into a single operation are highly desirable for improving efficiency. researchgate.net Future exploration in this area could focus on designing multi-component reactions that utilize this compound as a key starting material to rapidly assemble complex molecular architectures.

| Synthetic Strategy | Potential Reaction Type | Key Advantages | Relevant Research Area |

| C-H Activation | Direct functionalization of the aromatic ring | Reduced step count, atom economy, minimal waste | Synthesis of functionalized benzonitriles and heterocycles nih.govresearchgate.netrsc.org |

| Catalytic Hydrogenation | Selective reduction of the nitrile group | High conversion and selectivity, catalyst reusability | Preparation of secondary amines google.com |

| Microwave-Assisted Synthesis | N-alkylation, cyclization reactions | Rapid reaction times, improved yields, process intensification | Synthesis of quinazolinone derivatives brieflands.com |

| One-Pot Tandem Reactions | Multi-component assembly | Increased efficiency, reduced purification steps | Rapid generation of molecular complexity researchgate.netlidsen.com |

Advanced Mechanistic Studies of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For reactions involving this compound, future research will increasingly rely on a synergy between experimental and computational techniques.

Kinetic studies, in-situ reaction monitoring, and the isolation of intermediates are fundamental to elucidating reaction pathways. For example, in catalytic cycles, identifying the active catalytic species, such as an on-cycle iron hydride in reduction reactions, can provide critical insights. cam.ac.uknih.gov Advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) can be used to study paramagnetic intermediates in metal-catalyzed processes. cam.ac.uknih.gov

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role. DFT calculations can be used to model transition states, determine activation energies, and rationalize the regioselectivity and stereoselectivity of reactions. analis.com.mybohrium.com For instance, understanding the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can predict the reactivity of this compound in various transformations. cam.ac.uknih.govanalis.com.my Mechanistic studies on Rh(III)-catalyzed annulation reactions, for example, can clarify the role of the catalyst and the substrate in C-H functionalization and cyclization steps. researchgate.net This knowledge is essential for expanding the substrate scope and improving the efficiency of synthetic methods.

| Mechanistic Investigation Tool | Application | Information Gained | Reference Example |

| Kinetics and Spectroscopy (EPR, MS) | Studying catalytic reduction reactions | Identification of intermediates (e.g., nitroso, metal-hydride) | Iron(salen) catalyzed reductions cam.ac.uknih.gov |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states | Activation energies, reaction profiles, electronic properties (HOMO/LUMO) | Analysis of molecular stability and reactivity analis.com.mybohrium.com |

| X-ray Crystallography | Determining the structure of intermediates or products | Confirmation of molecular structure and stereochemistry | Structural determination of novel quinazoline (B50416) derivatives mdpi.com |

Expansion of Pharmaceutical Applications

This compound and its isomers are valuable precursors in medicinal chemistry, particularly for the synthesis of heterocyclic compounds with diverse biological activities. brieflands.comossila.com Future research is expected to build upon these foundations to develop novel therapeutic agents.

One of the most promising areas is in cancer immunotherapy. Derivatives incorporating the methylbenzonitrile moiety have been designed as potent dual antagonists for the A2A and A2B adenosine (B11128) receptors (ARs). nih.gov These receptors are critical in mediating immunosuppression within the tumor microenvironment. By blocking these receptors, novel compounds can enhance T-cell activity and anti-tumor immunity. nih.gov Future work will focus on optimizing the potency, selectivity, and pharmacokinetic properties of these antagonists. For example, research has shown that introducing specific functional groups can significantly improve inhibitory activity and metabolic stability. brieflands.comnih.gov

Another key area is the development of enzyme inhibitors. Quinazolinone derivatives synthesized from aminobenzonitriles have shown potential as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. brieflands.comgoogle.com Further research will likely involve synthesizing and screening new libraries of this compound derivatives to identify more potent and selective inhibitors against DPP-4 and other clinically relevant enzymes. brieflands.com The fluorinated analogue, 2-amino-6-fluorobenzonitrile, serves as a precursor for quinazolines used in anticancer treatments and for tacrine (B349632) derivatives investigated as cholinesterase inhibitors for Alzheimer's disease. ossila.com This highlights the potential of substituted 2-aminobenzonitriles in addressing a wide range of diseases.

| Therapeutic Target | Compound Class | Mechanism of Action | Potential Indication |

| A2A/A2B Adenosine Receptors | Triazole-pyrimidine-methylbenzonitrile derivatives | Antagonism of adenosine-mediated immunosuppression | Cancer Immunotherapy nih.gov |

| Dipeptidyl Peptidase-4 (DPP-4) | Quinazolinone derivatives | Inhibition of incretin (B1656795) hormone degradation | Type 2 Diabetes brieflands.comgoogle.com |

| Cholinesterases | Tacrine derivatives | Inhibition of acetylcholine (B1216132) breakdown | Alzheimer's Disease ossila.com |

Development of New Functional Materials

The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of advanced functional materials. chemshuttle.com Its ortho-substituted aniline structure is particularly suitable for creating specific molecular architectures.

One emerging application is in the construction of Metal-Organic Frameworks (MOFs). The nitrile and amino groups can act as coordinating sites for metal ions, making this compound a potential ligand for creating porous, crystalline materials. chemshuttle.com These MOFs could have applications in gas storage, separation, and catalysis. Research in this area will focus on synthesizing novel MOFs and characterizing their structural and functional properties.

The compound also serves as a precursor for dyes and pigments. chemshuttle.com The amino and nitrile groups are key functionalities for azo coupling reactions, which are used to produce a wide range of colors. chemshuttle.com Future research could explore the synthesis of novel dyes with enhanced properties, such as improved lightfastness, thermal stability, or specific optical properties for applications in electronics, such as aggregation-induced emission materials. ambeed.com

Computational Chemistry and Machine Learning in Prediction and Design

The integration of computational chemistry and machine learning (ML) is revolutionizing the discovery and development of new molecules. bioisi.ptaichemist.eu These in silico tools are poised to accelerate research related to this compound significantly.

Computational chemistry methods like molecular docking and molecular dynamics simulations are already being used to predict how derivatives of methylbenzonitrile bind to biological targets like the A2A/A2B adenosine receptors. nih.govbioisi.pt These simulations provide insights into the key interactions at the molecular level, guiding the rational design of more potent and selective inhibitors. nih.gov Quantum mechanical calculations can further be used to predict the reactivity and electronic properties of new synthetic intermediates, helping to streamline the development of novel synthetic methodologies. cam.ac.ukbohrium.com

| Computational Tool | Application Area | Objective | Example |

| Molecular Docking/Dynamics | Drug Discovery | Predict binding modes and affinities of ligands to protein targets. | Designing A2A/A2B adenosine receptor antagonists nih.govbioisi.pt |

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidate reaction mechanisms and predict molecular properties. | Analyzing molecular stability and reactivity analis.com.mybohrium.com |

| Machine Learning (ML) | De Novo Design & Prediction | Predict biological activity, properties, and reaction outcomes. | Identifying novel SARS-CoV-2 Mpro inhibitors nih.govthegraysongroup.co.uk |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2-amino-6-methylbenzonitrile, and how are they experimentally determined?

- Methodology :

- Melting Point : Measured via differential scanning calorimetry (DSC) or capillary method. Literature reports a melting point range of 127–132°C .

- Molecular Weight : Calculated as 132.16 g/mol (C₈H₈N₂) and confirmed via mass spectrometry (EI-MS or ESI-MS) .

- Purity : Assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) with purity thresholds >97% for synthetic batches .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodology :

- Diazotization-Coupling : Azo dyes derived from this compound are synthesized via diazotization of aromatic amines followed by coupling with this compound under acidic conditions (e.g., HCl/NaNO₂). Yields up to 71% are reported, with characterization via TLC (Rf = 0.25 in toluene-acetic acid) and spectroscopic methods (IR, NMR) .

- Alternative Pathways : Nitrile group introduction via Sandmeyer reaction or catalytic cyanation of haloarenes (e.g., using CuCN) .

Q. How is the structural integrity of this compound validated in synthetic products?

- Methodology :

- Spectroscopic Analysis :

- IR : Peaks at 2266 cm⁻¹ (C≡N stretch) and 3311 cm⁻¹ (NH₂ vibrations) confirm functional groups .

- ¹H NMR : Aromatic protons appear as multiplets in δ 6.5–7.5 ppm; methyl groups resonate near δ 2.3 ppm .

- Chromatography : TLC or HPLC to verify absence of byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in azo dye synthesis?

- Methodology :

- Electrophilic Substitution : The amino group activates the aromatic ring, directing coupling reactions to specific positions. Acidic conditions stabilize diazonium intermediates, enhancing electrophilicity .

- Kinetic Studies : Monitor reaction progress via UV-vis spectroscopy to determine rate constants and activation energy.

- Computational Modeling : Density Functional Theory (DFT) calculations predict regioselectivity in coupling reactions .

Q. How do steric and electronic effects of the methyl group influence the compound’s stability and reactivity?

- Methodology :

- Thermogravimetric Analysis (TGA) : Assess thermal stability; methyl groups may reduce melting points compared to unsubstituted analogs .

- X-ray Crystallography : Resolve crystal packing to identify steric hindrance effects .

- Comparative Reactivity : Synthesize derivatives (e.g., 2-amino-4-methylbenzonitrile) and compare reaction yields or spectroscopic profiles .

Q. What challenges arise in scaling up this compound synthesis, and how are they mitigated?

- Methodology :

- Process Optimization :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility during large-scale reactions.

- Catalyst Efficiency : Screen transition metal catalysts (e.g., Pd/C) for cyanation steps to reduce reaction time .

- Safety Protocols : Address nitrile toxicity via fume hoods and personal protective equipment (PPE) as per SDS guidelines .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How should researchers validate experimental conditions?

- Resolution :

- Source Comparison : Cross-reference data from peer-reviewed journals (e.g., synthesis in vs. supplier data in ).

- Recrystallization : Purify samples using ethanol/water mixtures and re-measure melting points to resolve impurities-induced variations .

Q. Divergent purity claims across commercial suppliers: What quality control measures ensure reliability?

- Resolution :

Retrosynthesis Analysis